molecular formula C4H8N2O2 B1215588 Dihydromuscimol CAS No. 72241-46-4

Dihydromuscimol

Cat. No. B1215588
CAS RN: 72241-46-4
M. Wt: 116.12 g/mol
InChI Key: ZHCZZTNIHDWRNS-UHFFFAOYSA-N
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Description

Dihydromuscimol is a compound that is structurally related to muscimol . It is a GABA A receptor agonist .


Synthesis Analysis

Dihydromuscimol can be synthesized from 3-hydroxy-4-aminobutyric acid or by using a [1.3]-dipolar cycloaddition starting from bromonitrile oxide .


Molecular Structure Analysis

The molecular structure of Dihydromuscimol is closely related to that of muscimol, a well-known GABA analogue . The exact structure and its analysis would require more specific tools such as a structural formula editor and a 3D model viewer .

Scientific Research Applications

GABA Receptor Studies

Dihydromuscimol has been significantly researched for its potent agonistic effects on GABA receptors. Studies conducted on the central neurons of Periplaneta americana and Limulus polyphemus revealed dihydromuscimol as a highly potent agonist, surpassing GABA in effectiveness. The research highlighted the importance of dihydromuscimol's structure in interacting with GABA receptors, indicating a preference for a partially extended conformation (Roberts, Krogsgaard‐Larsen, & Walker, 1981).

Pharmacological Interactions

The interaction of dihydromuscimol with GABA_A receptors has been studied, particularly its enantioselectivity. Research involving rat brain cortical tissue showed that both (+)-(S) and (-)-(R) enantiomers of dihydromuscimol influence GABA_A receptor functions, including channel gating and receptor binding. These findings provide insights into the nuanced pharmacological interactions of dihydromuscimol isomers with neural receptors (Kardos, Kovács, Simon-Trompler, & Hajós, 1991).

properties

IUPAC Name

5-(aminomethyl)-1,2-oxazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c5-2-3-1-4(7)6-8-3/h3H,1-2,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCZZTNIHDWRNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ONC1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50992981
Record name 5-(Aminomethyl)-4,5-dihydro-1,2-oxazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50992981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-1,2-oxazolidin-3-one

CAS RN

72241-46-4
Record name Dihydromuscimol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072241464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Aminomethyl)-4,5-dihydro-1,2-oxazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50992981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
277
Citations
P Krogsgaard‐Larsen, H Hjeds… - Journal of …, 1979 - Wiley Online Library
A series of heterocyclic GABA analogues related to muscimol (5‐aminomethyl‐3‐isoxazolol) were tested as depressants of the firing of GABA sensitive neurones on the cat spinal cord, …
Number of citations: 235 onlinelibrary.wiley.com
P Krogsgaard-Larsen, L Nielsen, E Falch… - Journal of medicinal …, 1985 - ACS Publications
CRS)-5-(Aminomethyl)-2-isoxazolin-3-ol (dihydromuscimol, DHM) is a potent 4-aminobutyric acid (GABA) agonist, the inhibitory effects of which on neurons are sensitive to the …
Number of citations: 53 pubs.acs.org
M De Amici, C De Micheli, V Misani - Tetrahedron, 1990 - Elsevier
The cycloaddition of bromonitrile oxide to monosubstituted olefins has a high regioselectivity yielding 3-bromo-5-substituted isoxazolines contaminated by minor amounts (4-9%) of the 4…
Number of citations: 83 www.sciencedirect.com
L Brehm, P Jacobsen, JS Johansen… - Journal of the …, 1983 - pubs.rsc.org
… Since dihydromuscimol apparently is capable of adopting … one of the enantiomers of dihydromuscimol might be a specific … both enantiomers of dihydromuscimol. This synthetic work …
Number of citations: 20 pubs.rsc.org
P Caldirola, M De Amici, C De Micheli - Tetrahedron letters, 1986 - Elsevier
An easy synthesis of dihydromuscimol - ScienceDirect … An easy synthesis of dihydromuscimol … Reaction of bromonitrile oxide with N-BOC-allylamine, followed by …
Number of citations: 13 www.sciencedirect.com
CJ Roberts, P Krogsgaard-Larsen, RJ Walker - … and Physiology Part C …, 1981 - Elsevier
… The GABA analogues used in this study were synthesised as described elsewhere: Dihydromuscimol hydrochloride ((R,S)-5-aminomethyl-2-isoxazolin-3-ol hydrochloride) (Krogsgaard-…
Number of citations: 45 www.sciencedirect.com
J Kardos, I Kovács, E Simon-Trompler… - Biochemical pharmacology, 1991 - Elsevier
… (-)-(R) enantiomers of dihydromuscimol at 30 in physiological salt solution. Displacement of … receptors were estimated by the concentration ratios of dihydromuscimol enantiomers, [(-)-(…
Number of citations: 8 www.sciencedirect.com
P Krogsgaard-Larsen, L Brehm… - Acta Chem. Scand …, 1981 - actachemscand.org
… Although thiomuscimol and (RS)-4,5dihydromuscimol do not affect significantly the activity of GABA-T in vitro,‘ the aminomethyl side chains of these compounds may be just as …
Number of citations: 53 actachemscand.org
J Hyttel - Psychopharmacology, 1979 - Springer
Characteristics of 3 H-GABA binding to rat brain synaptic membranes in vitro have been investigated. The specific binding of 3 H-GABA displays saturation kinetics. Only one single …
Number of citations: 19 link.springer.com
FD Rochon, L Breau - Acta Crystallographica Section C: Crystal …, 1999 - scripts.iucr.org
… For dihydromuscimol, it was demonstrated that inhibitory effects on the neurotransmitter GABA-uptake system reside exclusively in the 5R-enantiomer, whereas GABA-mimetic activity is …
Number of citations: 2 scripts.iucr.org

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